
2-Ethoxycarbonyl-1-methylpyridinium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Ethoxycarbonyl-1-methylpyridinium Iodide typically involves the reaction of 2-chloropyridine with ethyl chloroformate and methyl iodide. The reaction is carried out in a dry solvent, such as acetone, under controlled temperature and stirring conditions . The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
2-Ethoxycarbonyl-1-methylpyridinium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: It is used in the formation of esters, amides, and other derivatives from carboxylic acids.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxycarbonyl-1-methylpyridinium Iodide has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and interactions involving pyridinium derivatives.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-1-methylpyridinium Iodide involves its interaction with nucleophiles and electrophiles in chemical reactions. The compound’s pyridinium ring acts as an electron-withdrawing group, facilitating various substitution and condensation reactions. The iodide ion serves as a leaving group, making the compound reactive under suitable conditions .
Comparison with Similar Compounds
2-Ethoxycarbonyl-1-methylpyridinium Iodide can be compared with other pyridinium derivatives, such as:
2-Chloro-1-methylpyridinium Iodide:
2-Ethoxycarbonyl-1-methylpyridinium Chloride: Similar in structure but with a chloride ion instead of iodide, it exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and research .
Properties
Molecular Formula |
C9H12INO2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
ethyl 1-methylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-3-12-9(11)8-6-4-5-7-10(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KFQACWOGZLKWSA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=CC=[N+]1C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


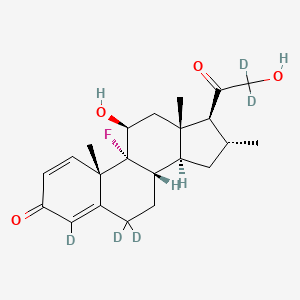
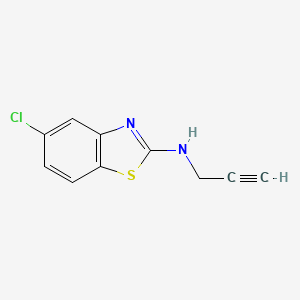

![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
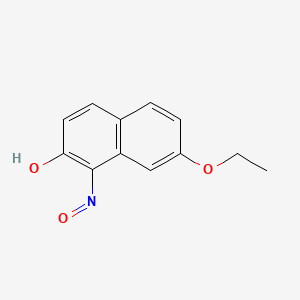
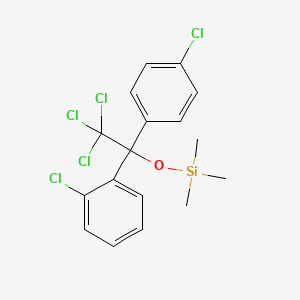
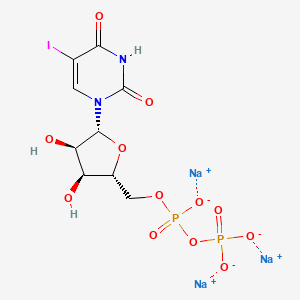

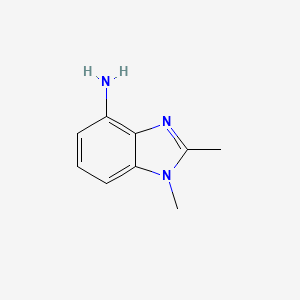
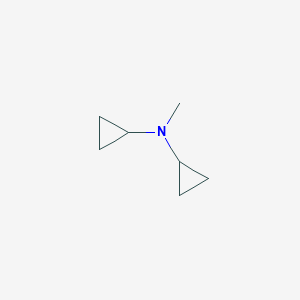
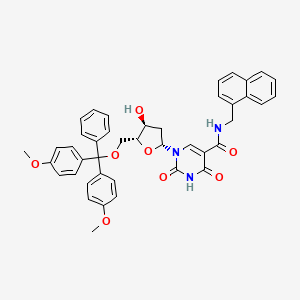
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
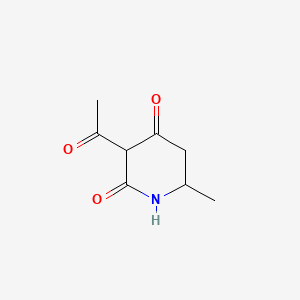
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
